molecular formula C9H10N2O3 B083588 3-Acetamido-5-aminobenzoic acid CAS No. 15089-84-6

3-Acetamido-5-aminobenzoic acid

Cat. No. B083588
CAS RN: 15089-84-6
M. Wt: 194.19 g/mol
InChI Key: SETVYNZSWPLKAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Acetamido-5-aminobenzoic acid and related compounds involves complex reactions that include the formation of binary and ternary complexes with metals, utilizing a variety of synthesis methods. These processes are designed to optimize the physicochemical properties, spectroscopic characteristics, and biological activities of the compounds. Studies have explored the use of different coligands and have characterized the resulting complexes in terms of their potential applications in medicine, material science, and as catalysts (Kalembkiewicz, Kosińska, & Zapała, 2017).

Scientific Research Applications

  • Anti-inflammatory Activity : 5-Aminobenzo[b]thiophene derivatives, related to 3-Acetamido-5-aminobenzoic acid, have been synthesized and shown to possess potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

  • Antimicrobial and Antiviral Properties : Novel derivatives of 4-acetamido-3-aminobenzoic acid have been found to be effective neuraminidase inhibitors, which could be significant in the treatment of microbial infections, including influenza-like viruses (Gupta, 2019).

  • Radiological Contrast Agents : Certain triiodobenzoic acid derivatives, including compounds related to 3-Acetamido-5-aminobenzoic acid, have been studied for their use as contrast agents in radiological imaging, with a focus on understanding their metabolic behavior and potential mutagenicity (Weiss, Hsu, Wheeler, Norman, & Riley, 1981).

  • Alkaline and Acidic Degradation Studies : Research on the degradation of 3-Acetamido-1,2,3-benzotriazin-4-one, a compound related to 3-Acetamido-5-aminobenzoic acid, has provided insights into the stability and transformation of similar compounds under various chemical conditions (Gibson & Green, 1965).

  • Synthesis of Bioactive Compounds : Research has been conducted on the synthesis of compounds like 6-Carboxyl-1,2,3-benzothiadiazole, which have applications in inducing systemic acquired resistance in plants. This synthesis involves steps related to 3-Acetamido-5-aminobenzoic acid (Zhao, 2002).

  • Anticoccidial Activity : Derivatives of 4-amino-2-ethoxybenzoic acid, which are structurally related to 3-Acetamido-5-aminobenzoic acid, have been shown to possess significant anticoccidial activity, highlighting their potential in the treatment of parasitic infections (Rogers et al., 1964).

  • Antitumor Activity : The synthesis and evaluation of amino acid ester derivatives containing 5-fluorouracil, a compound related to 3-Acetamido-5-aminobenzoic acid, have demonstrated promising antitumor activities, particularly against leukemia and liver cancer (Xiong et al., 2009).

Safety And Hazards

According to the safety data sheet of a related compound, 5-Acetamido-2-aminobenzoic acid, it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the use of 3-Acetamido-5-aminobenzoic acid could involve its use as a building block for a range of renewable amines and polymers . It could also be used in the synthesis of metrizoic acid and related X-ray contrast agents .

properties

IUPAC Name

3-acetamido-5-aminobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETVYNZSWPLKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065855
Record name Benzoic acid, 3-(acetylamino)-5-amino-
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetamido-5-aminobenzoic acid

CAS RN

15089-84-6
Record name 3-(Acetylamino)-5-aminobenzoic acid
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Record name Benzoic acid, 3-(acetylamino)-5-amino-
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Record name 3-Acetamido-5-aminobenzoic acid
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Record name Benzoic acid, 3-(acetylamino)-5-amino-
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Record name Benzoic acid, 3-(acetylamino)-5-amino-
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Record name 3-acetamido-5-aminobenzoic acid
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Record name 3-Acetamido-5-aminobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Larsen, C Moore, J Sprague, B Cloke… - Journal of the …, 1956 - ACS Publications
… (0.2 mole) of 3-acetamido-5-aminobenzoic acid in 1 1. of water and 16 ml. of coned, hydrochloric add, there … (0.5 mole) of 3-acetamido-5-aminobenzoic acid in 2.5 1. of water, there was …
Number of citations: 61 pubs.acs.org
O Ghisalba, J NÜESCH - The Journal of Antibiotics, 1981 - jstage.jst.go.jp
… 3-Acetamido-5-aminobenzoic acid-hydrochloride (50 g, 0.212 moles) was dissolved in 1,000 ml of 2 N HCl and cooled to 0C. NaNO2 (17.4 g) in 250 ml of water were added in portions (…
Number of citations: 108 www.jstage.jst.go.jp
HG Bray, WV Thorpe, PB Wood - Biochemical Journal, 1951 - ncbi.nlm.nih.gov
… ) gave light-yellow needles of 3-acetamido-5-aminobenzoic acid monohydrate, mp 2300. (… on diazotizing and boiling, was 3-acetamido-5-aminobenzoic acid sulphate dihydrate. (Found: …
Number of citations: 19 www.ncbi.nlm.nih.gov
AL Staley - 1990 - search.proquest.com
… Acetylation with acetic anhydride gave 3-acetamido-5-nitrobenzoic acid (71a, 81% yield), which after reduction with ferrous sulfate-ammonia yielded 3-acetamido-5-aminobenzoic acid (…
Number of citations: 6 search.proquest.com

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